molecular formula C12H17N3O2 B11718793 Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate

Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate

Cat. No.: B11718793
M. Wt: 235.28 g/mol
InChI Key: CTCDXBJAGBCIJN-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a pyrimidine moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced through nucleophilic substitution reactions using pyrimidine derivatives.

    Esterification: The carboxylate ester group is formed by esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as proline derivatives.

    Pyrimidine Derivatives: Compounds containing pyrimidine moieties, like cytosine and thymine.

Uniqueness

Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features enable it to interact with a wide range of molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-9-6-15(7-10(9)12(16)17-2)8-11-13-4-3-5-14-11/h3-5,9-10H,6-8H2,1-2H3

InChI Key

CTCDXBJAGBCIJN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C(=O)OC)CC2=NC=CC=N2

Origin of Product

United States

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